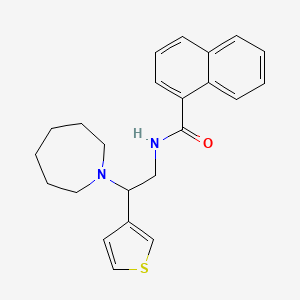

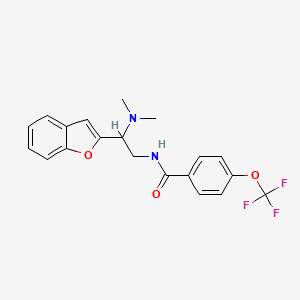

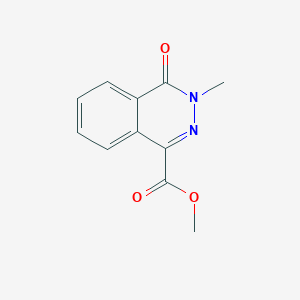

4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals due to its bioactivity . The molecule also contains a thiophene ring, a sulfur-containing heterocycle that is found in many important drugs and functional materials .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could participate in hydrolysis reactions under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Prevention of Cerebral Vasospasm

Research has explored the use of endothelin receptor antagonists, including compounds structurally related to 4-butoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of such antagonists significantly decreased the magnitude of constriction in blood vessels, suggesting potential therapeutic applications in vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have shown significant anti-inflammatory and analgesic activities. These novel compounds were found to be effective cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Organogels and Material Science

The synthesis and investigation of organogels based on amphiphilic compounds, including those related to this compound, have contributed to the understanding of gelation properties and the design of novel organogels. These studies are crucial for the development of materials with potential applications in drug delivery and tissue engineering (Wu et al., 2011).

Antimicrobial Applications

Research into substituted benzoates similar to the compound of interest has shown promising antimicrobial properties, particularly against mycobacterial species. Such compounds have demonstrated higher activity than traditional standards like ciprofloxacin and isoniazid, indicating potential applications in antimicrobial therapies (Tengler et al., 2013).

CCR5 Antagonists for HIV Treatment

The practical synthesis of orally active CCR5 antagonists, structurally akin to this compound, highlights the compound's relevance in developing treatments for diseases such as HIV. These antagonists prevent the virus from entering human cells, representing a significant step forward in HIV therapy (Ikemoto et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

4-butoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-4-10-22-16-7-5-14(6-8-16)18(20)19-12-17(21-2)15-9-11-23-13-15/h5-9,11,13,17H,3-4,10,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTYTJIUIGNTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600845.png)

![3-cinnamyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600849.png)

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)